1-methyl-N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
1-methyl-N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]pyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2/c1-9-4-3-5-10(8-9)13-16-17-14(21-13)15-12(20)11-6-7-19(2)18-11/h3-8H,1-2H3,(H,15,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMDPZCARPQCBSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(O2)NC(=O)C3=NN(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of m-Toluic Hydrazide
Procedure :
- Hydrazide Formation : m-Toluic acid (10 mmol) reacts with hydrazine hydrate (20 mmol) in ethanol under reflux for 6 hours to yield m-toluic hydrazide.
- Oxadiazole Cyclization : The hydrazide undergoes cyclization with cyanogen bromide (CNBr, 12 mmol) in dichloromethane at 0°C, followed by stirring at room temperature for 12 hours. The product precipitates upon neutralization with NaHCO₃.
Reaction Conditions :
| Step | Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | NH₂NH₂·H₂O | EtOH | Reflux | 6 h | 85% |
| 2 | CNBr | CH₂Cl₂ | 0°C → RT | 12 h | 72% |
Characterization :
Alternative Pathway: Carbodiimide-Mediated Cyclization
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) in THF at 0°C, m-toluic hydrazide cyclizes to the oxadiazole over 8 hours (Yield: 68%). This method avoids hazardous CNBr but requires stringent moisture control.
Synthesis of 1-Methyl-1H-Pyrazole-3-Carbonyl Chloride
Methylation of Pyrazole Carboxylate
Procedure :
- Ester Synthesis : Ethyl 1H-pyrazole-3-carboxylate (10 mmol) reacts with dimethyl sulfate (12 mmol) in toluene using NaHCO₃ (15 mmol) as a base at 50°C for 4 hours.
- Saponification : The ester hydrolyzes with NaOH (2M, 20 mL) in ethanol/water (1:1) at 80°C for 2 hours, acidified to pH 3 with HCl to precipitate 1-methyl-1H-pyrazole-3-carboxylic acid.
- Acid Chloride Formation : The acid refluxes with thionyl chloride (5 eq) for 3 hours, yielding the carbonyl chloride after solvent evaporation.
Reaction Conditions :
| Step | Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | (CH₃)₂SO₄ | Toluene | 50°C | 4 h | 90% |
| 2 | NaOH | EtOH/H₂O | 80°C | 2 h | 88% |
| 3 | SOCl₂ | Neat | Reflux | 3 h | 95% |
Characterization :
- ¹H-NMR (400 MHz, CDCl₃): δ 7.52 (d, J = 2.4 Hz, 1H, Py-H), 6.65 (d, J = 2.4 Hz, 1H, Py-H), 3.92 (s, 3H, N-CH₃).
- IR (KBr): 1740 cm⁻¹ (C=O), 760 cm⁻¹ (C-Cl).
Amide Coupling to Form the Target Compound
Schotten-Baumann Reaction
Procedure :
5-(m-Tolyl)-1,3,4-oxadiazol-2-amine (5 mmol) and 1-methyl-1H-pyrazole-3-carbonyl chloride (5.5 mmol) react in THF with K₂CO₃ (10 mmol) at 0°C, warming to room temperature over 12 hours.
Reaction Conditions :
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| K₂CO₃ | THF | 0°C → RT | 12 h | 78% |
Characterization :
Alternative Coupling Agents
Using HATU (1.1 eq) and DIPEA (3 eq) in DMF at 25°C for 6 hours achieves comparable yields (75%) but incurs higher costs.
One-Pot Tandem Synthesis
Simultaneous Cyclization and Coupling
A novel approach condenses m-toluic hydrazide, 1-methyl-1H-pyrazole-3-carboxylic acid, and POCl₃ (3 eq) in acetonitrile at 80°C for 24 hours, achieving 65% yield. While operationally simpler, this method demands precise stoichiometry.
Reaction Conditions :
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| POCl₃ | CH₃CN | 80°C | 24 h | 65% |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Stepwise Coupling | High purity, scalable | Multi-step, longer duration | 70–78% |
| Carbodiimide Cyclization | Avoids CNBr | Moisture-sensitive reagents | 65–72% |
| One-Pot Synthesis | Operational simplicity | Lower yield, stoichiometric control | 60–65% |
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution using alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could yield an alcohol or amine derivative.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the potential of oxadiazole derivatives, including 1-methyl-N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide, as promising anticancer agents. For instance, compounds containing oxadiazole rings have shown significant antiproliferative activity against various cancer cell lines:
- Mechanism of Action : The compound may act by inhibiting specific enzymes or receptors involved in cancer cell proliferation. This inhibition can trigger apoptosis in cancer cells, making it a candidate for further development as an anticancer drug .
- Case Studies : A study evaluated similar oxadiazole derivatives against human colon cancer cell lines (HCT-116) and breast cancer cell lines (MCF-7). Compounds demonstrated IC50 values comparable to established chemotherapeutics, indicating their potential as effective anticancer agents .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Research indicates that pyrazole and oxadiazole derivatives exhibit significant antibacterial and antifungal activities:
- Antibacterial Studies : In vitro tests have shown that certain derivatives possess activity against pathogenic bacteria, suggesting their potential use in treating bacterial infections .
Synthetic Routes
The synthesis of this compound typically involves cyclization reactions. Common methods include:
- Cyclization of Hydrazides : The reaction of m-tolyl hydrazide with carboxylic acids under dehydrating conditions is a standard approach to form the oxadiazole ring .
- Yield Optimization : Techniques such as continuous flow chemistry may be employed to enhance yield and purity for industrial applications.
Mechanism of Action
The mechanism of action of 1-methyl-N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Key structural variations among pyrazole-carboxamide derivatives include:
- Pyrazole Substitutions: The 1-methyl group in the target compound contrasts with 3-methyl, 5-chloro, or 4-cyano substituents in analogs (e.g., compounds 3a–3e in ). Methyl groups enhance lipophilicity and metabolic stability, while halogens (e.g., Cl) or electron-withdrawing groups (e.g., CN) influence electronic properties and binding interactions .
- Oxadiazole/Aryl Modifications: The m-tolyl group on the oxadiazole ring differs from para-substituted aryl groups (e.g., p-tolyl, 4-fluorophenyl) in analogs.
Table 1: Structural and Physical Properties of Selected Analogs
Key Observations :
- Yields : Higher yields (e.g., 71% for 3d) correlate with electron-deficient aryl groups (e.g., 4-fluorophenyl), which may stabilize intermediates during coupling .
- Melting Points: Chlorinated derivatives (e.g., 3b, mp 171–172°C) exhibit higher melting points than non-halogenated analogs due to increased molecular symmetry and intermolecular forces .
Spectral and Electronic Properties
- NMR Shifts : The methyl group on the pyrazole ring in the target compound would resonate near δ 2.6–2.7 ppm, consistent with analogs like 3a (δ 2.66 ppm). Aromatic protons in the m-tolyl group would display distinct splitting patterns compared to para-substituted analogs .
- Mass Spectrometry : The molecular ion peak ([M+H]⁺) for the target compound is predicted near m/z 298.3 (C₁₅H₁₄N₄O₂), lower than chlorinated analogs (e.g., 3a: m/z 403.1) due to the absence of halogens .
Biological Activity
1-methyl-N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms of action, efficacy, and potential applications.
Chemical Structure and Synthesis
The compound features a pyrazole ring fused with an oxadiazole moiety , contributing to its unique properties. The synthesis typically involves several steps:
- Formation of the Oxadiazole Ring : This is achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.
- Formation of the Pyrazole Ring : Cyclization occurs using precursors like β-keto esters or hydrazine derivatives.
- Coupling of Rings : The final step involves amide bond formation between the oxadiazole and pyrazole rings using coupling reagents like EDCI or DCC.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various pathogens:
- Minimum Inhibitory Concentration (MIC) : The compound displayed MIC values ranging from 0.22 to 0.25 μg/mL against tested bacterial strains, indicating strong antibacterial activity .
- Biofilm Inhibition : It effectively inhibited biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, which is critical for preventing chronic infections .
Anticancer Activity
The anticancer potential of this compound has also been investigated:
- Mechanism of Action : It is believed to act by inhibiting specific enzymes involved in cancer cell proliferation, such as HDAC (Histone Deacetylase) and thymidylate synthase .
- Cytotoxicity Studies : Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF-7) and acute lymphoblastic leukemia (CEM-13) cells .
Comparative Studies
Comparative studies with structurally similar compounds reveal that the presence of both oxadiazole and pyrazole rings enhances biological activity. For instance:
| Compound | Structure | Biological Activity |
|---|---|---|
| 1-methyl-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide | Para-tolyl group | Moderate activity |
| 1-methyl-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide | Thiadiazole ring | Lower activity |
The unique substitution pattern in this compound contributes to its enhanced potency compared to these analogs.
Study on Antimicrobial Efficacy
In a study published in ACS Omega, various derivatives were tested for antimicrobial activity. The results indicated that compounds with oxadiazole moieties exhibited superior antibacterial properties compared to those without. Specifically, derivatives similar to this compound showed potent inhibition against gram-positive bacteria .
Anticancer Mechanisms
Another study highlighted the anticancer mechanisms involving apoptosis induction in cancer cell lines treated with oxadiazole derivatives. The findings suggested that these compounds could activate apoptotic pathways through increased p53 expression and caspase activation, leading to programmed cell death in tumor cells .
Q & A
Q. What analytical techniques are recommended for confirming the structure and purity of this compound?
To confirm structural integrity and purity, researchers should employ a multi-technique approach:
- Nuclear Magnetic Resonance (NMR) : Provides detailed information on hydrogen (¹H) and carbon (¹³C) environments, confirming substituent positions and connectivity .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, oxadiazole ring vibrations) .
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Validates molecular weight and detects impurities .
- Elemental Analysis : Ensures stoichiometric consistency with the theoretical formula .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity by separating and analyzing components .
Q. What synthetic routes are effective for producing this compound?
Synthesis typically involves multi-step reactions:
- Step 1 : Formation of the oxadiazole ring via cyclization of thiosemicarbazides under acidic conditions .
- Step 2 : Coupling the oxadiazole intermediate with a pyrazole-carboxamide derivative using K₂CO₃ as a base in DMF at room temperature .
- Optimization : Reaction yields improve with ultrasound-assisted methods, reducing time and enhancing regioselectivity .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound?
- PASS Program : Predicts potential biological targets (e.g., antimicrobial, anticancer) based on structural similarity to known bioactive molecules .
- Molecular Docking : Evaluates binding affinity to specific enzymes (e.g., human dihydrofolate reductase, DHFR) by analyzing interactions (e.g., hydrogen bonds, hydrophobic contacts) with active-site residues .
- Example: Docking scores (e.g., -9.2 kcal/mol for DHFR) and interacting amino acids (e.g., Leu4, Arg28) can guide target prioritization .
Q. How do structural modifications influence pharmacological properties?
-
Oxadiazole vs. Thiadiazole Substitution : Replacing the oxadiazole with a thiadiazole moiety alters electron density, impacting binding to hydrophobic enzyme pockets .
-
Substituent Effects : Introducing electron-withdrawing groups (e.g., -CF₃) on the m-tolyl ring enhances metabolic stability but may reduce solubility .
-
Data Table :
Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data?
- Validation Strategies :
- In Vitro Assays : Test predicted targets (e.g., DHFR inhibition) using enzymatic assays to confirm docking results .
- ADME Profiling : Address discrepancies in bioavailability by measuring solubility, permeability (Caco-2 models), and metabolic stability (microsomal assays) .
- Parameter Adjustment : Refine docking force fields (e.g., AMBER vs. CHARMM) to better model ligand flexibility and solvation effects .
Q. What reaction mechanisms govern the compound’s chemical reactivity?
- Nucleophilic Substitution : The oxadiazole’s electron-deficient nitrogen atoms react with electrophiles (e.g., alkyl halides) in SNAr mechanisms .
- Amide Bond Stability : Hydrolysis under acidic/basic conditions can degrade the carboxamide group; stability studies (pH 1–9, 37°C) are critical for formulation .
- Oxidative Pathways : Thiophene-containing analogs (e.g., in ) undergo CYP450-mediated oxidation, requiring metabolite identification via LC-MS/MS .
Methodological Considerations
Q. How can researchers optimize reaction conditions for scale-up synthesis?
- Solvent Selection : DMF enhances solubility but may require replacement with acetonitrile for easier purification .
- Catalyst Screening : Pd/C or Ni catalysts improve coupling efficiency in heterocyclic ring formation .
- Process Control : Real-time monitoring via TLC or in-line IR spectroscopy ensures reaction completion and minimizes by-products .
Q. What strategies validate the compound’s mechanism of action in biological systems?
- Kinetic Studies : Measure enzyme inhibition (e.g., IC₅₀, Ki) under varied substrate concentrations to confirm competitive/non-competitive binding .
- Gene Knockdown : Use siRNA to silence target genes (e.g., DHFR) and assess compound efficacy loss, confirming target specificity .
- Thermodynamic Profiling : Isothermal titration calorimetry (ITC) quantifies binding enthalpy/entropy, refining structure-activity relationships .
Data-Driven Insights
- Comparative Bioactivity : Analogs with benzothiazole substituents (e.g., ) show 2–3× higher antimicrobial activity than m-tolyl derivatives, suggesting substituent-driven potency .
- Synthetic Yield Optimization : Ultrasound-assisted synthesis improves yields from 65% (traditional) to 89% by enhancing mass transfer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
